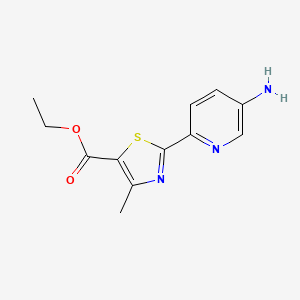

Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate” is a complex organic molecule that likely contains a pyridine and thiazole ring based on its name. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a thiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom). The exact structure would depend on the positions of the various substituents on these rings .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the exact structure and the conditions under which the reactions are carried out. Pyridine and thiazole rings are both aromatic and relatively stable, but they can participate in various reactions under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research by Desai et al. (2019) on derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate showed significant antimicrobial and antifungal activities against a variety of strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus. This suggests its potential as a starting point for developing new antimicrobial agents (Desai, N., Bhatt, N., & Joshi, S., 2019).

Synthesis of Heterocycles

The compound has been used as a precursor in various synthetic processes. For example, Zhu et al. (2003) demonstrated its use in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation, highlighting its versatility in constructing complex nitrogen-containing heterocycles (Zhu, X.-F., Lan, J., & Kwon, O., 2003).

Fluorescent Probes for Biothiol Detection

Na et al. (2016) synthesized a derivative of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a ratiometric fluorescent probe for the rapid and selective detection of biothiols such as cysteine and homocysteine in aqueous media. This development is significant for applications in analytical chemistry and diagnostics, particularly for the selective detection of crucial biomolecules in complex biological samples (Na, R., Zhu, M., Fan, S., et al., 2016).

Development of GyrB Inhibitors

In the field of antimicrobial research, Jeankumar et al. (2013) designed a series of derivatives acting as Mycobacterium tuberculosis GyrB inhibitors, showcasing the compound's utility in developing new treatments against tuberculosis. The study highlighted one particular derivative showing promising activity across various assays, illustrating the potential for therapeutic application against this pathogen (Jeankumar, V. U., Renuka, J., Santosh, P., et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 2-(5-aminopyridin-2-yl)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-3-17-12(16)10-7(2)15-11(18-10)9-5-4-8(13)6-14-9/h4-6H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKTOPVBKJGQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=NC=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2971040.png)

![3-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2971042.png)

![3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2971044.png)

![Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2971046.png)

![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2971047.png)

![N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline](/img/structure/B2971048.png)

![1-[4-(diethylamino)-2-methylphenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2971054.png)

![N~6~-(2-methoxyethyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2971057.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2971058.png)